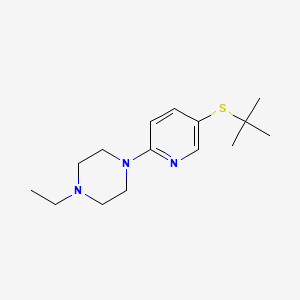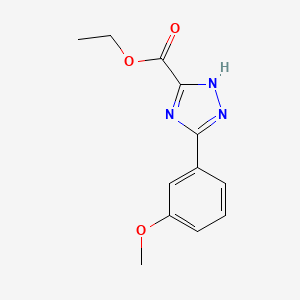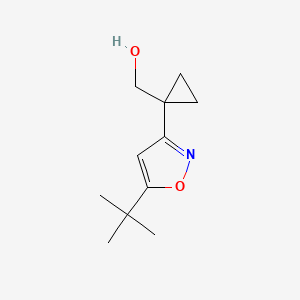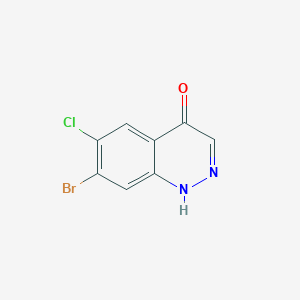
1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine is a complex organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a tert-butylthio group
Vorbereitungsmethoden
The synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tert-butylthio-pyridine intermediate: This step involves the reaction of pyridine with tert-butylthiol under specific conditions to introduce the tert-butylthio group.
Formation of the ethylpiperazine intermediate: This step involves the alkylation of piperazine with ethyl halides to introduce the ethyl group.
Coupling reaction: The final step involves coupling the tert-butylthio-pyridine intermediate with the ethylpiperazine intermediate under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and alkylating agents, with the major products being sulfoxides, sulfones, and substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes involving piperazine derivatives.
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The tert-butylthio group and the piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine can be compared with similar compounds such as:
1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline: This compound features a tetrahydroquinoline ring instead of a piperazine ring, which may result in different biological activities and properties.
1-(5-(tert-Butylthio)pyridin-2-yl)indoline: This compound has an indoline ring, which can also influence its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H25N3S |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-(5-tert-butylsulfanylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C15H25N3S/c1-5-17-8-10-18(11-9-17)14-7-6-13(12-16-14)19-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
InChI-Schlüssel |
JZLYNBHQRQJXKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796524.png)




![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)








